molecular formula C19H16ClN3O3 B11382441 5-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11382441
M. Wt: 369.8 g/mol
InChI Key: POJMAJJTEOZPSW-UHFFFAOYSA-N
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Description

5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. The process begins with the preparation of the furan and benzodiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated solvents and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C19H16ClN3O3/c1-25-18-6-2-11(8-14(18)20)17-7-4-13(26-17)10-21-12-3-5-15-16(9-12)23-19(24)22-15/h2-9,21H,10H2,1H3,(H2,22,23,24)

InChI Key

POJMAJJTEOZPSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)Cl

Origin of Product

United States

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